

Review of literature on Diisodecyl adipate applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Diisodecyl Adipate

Introduction

Diisodecyl adipate (DIDA) is a high molecular weight, branched-chain plasticizer belonging to the adipate ester class of compounds. It is synthesized through the esterification of adipic acid with isodecyl alcohol. DIDA is a clear, colorless, and oily liquid prized for its excellent low-temperature flexibility, low volatility, and good permanence.[1] These properties make it a versatile and valuable additive in a wide range of polymer systems, particularly in flexible polyvinyl chloride (PVC) applications.[1][2] Beyond its primary role in the plastics industry, DIDA also finds utility as an emollient in personal care products and as a base ester in the formulation of functional fluids and lubricants.[1][3] This guide provides a comprehensive review of the literature on DIDA's applications, physical and chemical properties, toxicological profile, and the experimental protocols used for its evaluation.

Data Presentation Physical and Chemical Properties of Diisodecyl Adipate

The following table summarizes the key physical and chemical properties of **Diisodecyl adipate**, compiled from various technical datasheets and chemical databases.

Property	Value	Reference(s)	
Chemical Formula	C26H50O4	[3][4]	
Molecular Weight	426.67 g/mol	[4][5]	
CAS Number	27178-16-1	[4][5]	
Appearance	Clear, colorless to pale yellow liquid	[2][6]	
Density @ 20°C	0.919 – 0.924 g/cm ³	[3]	
Viscosity @ 20°C	23 – 27 cP	[3]	
Refractive Index @ 25°C	1.450 - 1.453	[3]	
Boiling Point	≈ 385 °C [3]		
Melting/Freezing Point	<-54 °C [3]		
Flash Point	221 °C (closed cup)	[3]	
Saponification Index	250 – 270 mg KOH/g	[3]	
Acid Value	≤ 0.2 mg KOH/g	[3]	
Solubility in Water	> 0.1 g/L	[3]	

Toxicological Data for Diisodecyl Adipate

Diisodecyl adipate is generally considered to have a low toxicity profile. The table below presents key toxicological data.

Endpoint	Result	Species	Reference(s)
Acute Oral Toxicity (LD50)	20,500 mg/kg	Rat	[6]
Carcinogenicity	Not classified as a carcinogen by IARC, NTP, or OSHA	N/A	
GHS Hazard Classification	Does not meet GHS hazard criteria in most reports	N/A	[5]

Core Applications

DIDA's primary application is as a plasticizer for PVC and other polymer systems.[2] Its high molecular weight compared to other adipates like DOA (dioctyl adipate) results in lower volatility and greater resistance to extraction and migration.[3]

Key applications include:

- Wire and Cable Insulation: DIDA's excellent low-temperature performance and good electrical properties make it ideal for PVC insulation that must remain flexible in cold environments.
- Films and Sheeting: Used in the production of general-purpose films, protective clothing, and tarpaulins where flexibility and durability are required.[1]
- Automotive Interiors: Contributes to the flexibility and longevity of PVC components such as dashboards, door panels, and seating.
- Food Contact Materials: DIDA is approved under FDA regulation 21 CFR 175.105 for use in adhesives intended for food packaging.[3][6] Its low migration tendency is a key advantage in this sector.
- Personal Care and Cosmetics: It functions as an emollient, providing a smooth and silky feel
 in skin creams, lotions, and hair care products.[1][7]

• Lubricants and Greases: Serves as a base ester in functional fluids, valued for its high viscosity index and stability at both low and high temperatures.[1][3]

Experimental Protocols

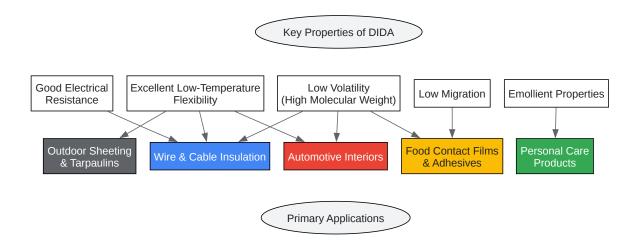
Protocol 1: Performance Evaluation of DIDA in a PVC Formulation

This protocol outlines a standard workflow for evaluating the efficacy of DIDA as a plasticizer in a flexible PVC compound. The methodologies are based on established ASTM standards.[8]

- 1. Compounding:
- Formulation: Prepare a dry blend using a high-speed mixer. A typical formulation consists of PVC resin, DIDA plasticizer (e.g., 40-60 parts per hundred of resin - phr), a thermal stabilizer (e.g., mixed metal stearate), and lubricants.
- Melt Compounding: Process the dry blend on a heated two-roll mill at a temperature of 165-175°C. Continue milling until the compound is fully fused and forms a homogenous sheet.[8]
- 2. Sample Preparation:
- Compression Molding: Press the milled sheets in a hydraulic press between polished plates at a specified temperature and pressure to create standardized plaques of a defined thickness (e.g., 2 mm).[8]
- Conditioning: Condition the molded test specimens at standard laboratory conditions (23 \pm 2°C and 50 \pm 5% relative humidity) for a minimum of 24 hours prior to testing.[8]
- 3. Mechanical and Thermal Testing:
- Hardness (Durometer): Measure the Shore A hardness of the conditioned specimens according to ASTM D2240.
- Tensile Properties: Using a universal testing machine, determine the tensile strength, elongation at break, and 100% modulus according to ASTM D412. Specimens should be cut into a "dog-bone" shape.

 Low-Temperature Flexibility: Assess the low-temperature brittleness using the Clash-Berg test (ASTM D1043) to determine the temperature at which the material reaches a specific torsional stiffness.

Protocol 2: Migration Testing from PVC into a Food Simulant


This protocol describes a method for quantifying the migration of DIDA from a PVC film into a food simulant, which is critical for food contact applications. The methodology is adapted from studies on similar adipate plasticizers.[9][10]

- 1. Sample Preparation:
- Prepare PVC films plasticized with a known concentration of DIDA as described in Protocol
 1.
- Cut the film into precise dimensions (e.g., 1 dm²).
- 2. Migration Test Cell Setup:
- Place the PVC film sample into a migration cell, ensuring only one side of the film is in contact with the food simulant.
- Fill the cell with a pre-heated food simulant. For fatty foods, vegetable oil (simulant D2) or 50% ethanol is commonly used as per regulatory guidelines.[10]
- 3. Incubation:
- Seal the migration cell and place it in an oven or incubator at a specified condition (e.g., 10 days at 40°C for accelerated testing).[10]
- 4. Analysis:
- After the incubation period, remove the food simulant from the cell.
- Extract the DIDA from the simulant using a suitable solvent (e.g., hexane or diethyl ether).

- Quantify the concentration of DIDA in the extract using Gas Chromatography-Mass Spectrometry (GC-MS).
- Calculate the migration level, typically expressed in mg of plasticizer per dm² of contact area (mg/dm²) or mg of plasticizer per kg of food simulant (mg/kg).

Visualizations Logical Relationships of DIDA Properties and Applications

Click to download full resolution via product page

Caption: Logical flow from DIDA's key properties to its main industrial applications.

Experimental Workflow for PVC Plasticizer Evaluation

Click to download full resolution via product page

Caption: Standard workflow for evaluating the performance of DIDA in a PVC formulation.

Conceptual Mechanism of Polymer Plasticization

Caption: DIDA molecules intercalate between polymer chains, increasing flexibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diisodecyl Adipate (DIDA) Chemical Supplier Distributor ChemCeed [chemceed.com]
- 2. gokemi.com [gokemi.com]
- 3. traquisa.com [traquisa.com]
- 4. scbt.com [scbt.com]
- 5. Diisodecyl Adipate | C26H50O4 | CID 33733 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diisodecyl adipate, 27178-16-1 [thegoodscentscompany.com]
- 7. specialchem.com [specialchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of a predictive mathematical model of di-(2-ethylhexyl) adipate plasticizer migration from PVC film into foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Review of literature on Diisodecyl adipate applications].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167166#review-of-literature-on-diisodecyl-adipate-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com